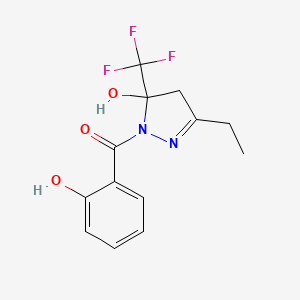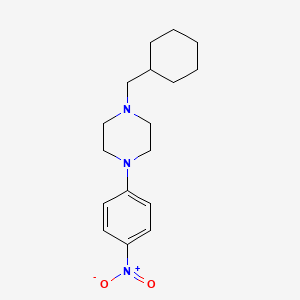
3-ethyl-1-(2-hydroxybenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-1-(2-hydroxybenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, commonly known as EF24, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a member of the curcumin analog family and has been found to possess potent anti-inflammatory, anti-cancer, and neuroprotective properties.
Mécanisme D'action
EF24 exerts its effects through various mechanisms. It has been found to inhibit the NF-κB pathway, which is a key pathway involved in inflammation. EF24 has also been found to inhibit the STAT3 pathway, which is involved in cancer progression. In addition, EF24 has been found to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
EF24 has been found to possess various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. EF24 has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, EF24 has been shown to increase the expression of antioxidant enzymes, such as heme oxygenase-1.
Avantages Et Limitations Des Expériences En Laboratoire
EF24 has several advantages for lab experiments. It is a synthetic compound, which allows for easy and consistent production. It is also stable and can be stored for extended periods of time. However, EF24 has some limitations for lab experiments. It is a relatively new compound, and its effects on various diseases and conditions are still being studied. In addition, EF24 has poor solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
EF24 has shown promising results in various animal models, and there is a need for further research to determine its potential therapeutic applications in humans. Some future directions for EF24 research include:
1. Investigating the potential of EF24 as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
2. Studying the effects of EF24 on various cancer types, including solid tumors and hematological malignancies.
3. Investigating the potential of EF24 as a neuroprotective agent in various neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
4. Studying the pharmacokinetics and pharmacodynamics of EF24 in humans to determine its safety and efficacy.
Conclusion:
In conclusion, EF24 is a synthetic compound that has shown promising results in various animal models for its potential therapeutic applications. It possesses potent anti-inflammatory, anti-cancer, and neuroprotective properties and exerts its effects through various mechanisms. Further research is needed to determine its potential applications in humans and to study its pharmacokinetics and pharmacodynamics.
Méthodes De Synthèse
EF24 can be synthesized through a multi-step process starting from 2,4-dihydroxybenzaldehyde. The first step involves the synthesis of 2-hydroxybenzaldehyde, which is then reacted with ethyl acetoacetate to form a chalcone intermediate. The chalcone intermediate is then reacted with trifluoromethyl ketone and hydrazine hydrate to form EF24.
Applications De Recherche Scientifique
EF24 has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess potent anti-inflammatory properties and has been shown to reduce inflammation in various animal models. EF24 has also been found to possess anti-cancer properties and has been shown to induce apoptosis in cancer cells. In addition, EF24 has been found to possess neuroprotective properties and has been shown to protect neurons from oxidative stress.
Propriétés
IUPAC Name |
[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(2-hydroxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O3/c1-2-8-7-12(21,13(14,15)16)18(17-8)11(20)9-5-3-4-6-10(9)19/h3-6,19,21H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSFEVNBSYYIFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](2-hydroxyphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(1,3-benzodioxol-5-yloxy)-2-propanol dihydrochloride](/img/structure/B4898950.png)
![4-{[4-(methoxycarbonyl)-1-(4-methoxyphenyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B4898979.png)
![N-benzyl-2-{4-[(benzylamino)methyl]-2-ethoxyphenoxy}acetamide](/img/structure/B4898987.png)
![N-[4-(anilinocarbonyl)phenyl]-4-(difluoromethoxy)benzamide](/img/structure/B4898995.png)
![2-[(3-bromophenyl)diazenyl]-4-methylphenol](/img/structure/B4898999.png)


![[3-(2,4-difluorobenzyl)-1-(2-methyl-3-furoyl)-3-piperidinyl]methanol](/img/structure/B4899013.png)
![5-({3-[(4-acetyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline](/img/structure/B4899022.png)

![N-cyclobutyl-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4899045.png)
![4-(4-methoxyphenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4899047.png)
![4-[4-(2-methoxyphenoxy)butoxy]benzaldehyde](/img/structure/B4899051.png)
![2-{1-[1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B4899055.png)